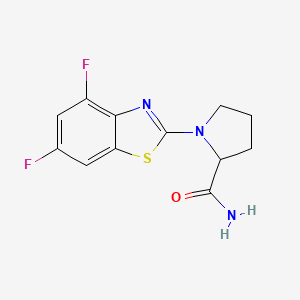

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular formula of the compound is C18H21F2N3O2S . The InChI representation of the compound is InChI=1S/C18H21F2N3O2S/c1-18(2,3)16(25)23-6-4-10(5-7-23)15(24)22-17-21-14-12(20)8-11(19)9-13(14)26-17 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 .Scientific Research Applications

- RNA Imaging and Aptamer Engineering DFHBI-1T, a derivative of this compound, is widely used in scientific experiments. It serves as a fluorescent probe for RNA imaging within live cells. Researchers employ it to visualize RNA molecules and monitor RNA-protein interactions. Additionally, it plays a crucial role in RNA aptamer engineering.

- Over the years, patents and articles have highlighted the compound’s potential as ligands for metal extraction. Researchers explore its ability to selectively bind to metal ions, making it valuable in separation processes and environmental remediation .

- The compound has been investigated for its optical properties. It may find applications in materials science, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices. Its unique structure could contribute to novel optical materials .

- Fibroblast Growth Factor Antagonists : Some studies suggest that derivatives of this compound exhibit antagonistic effects against fibroblast growth factors (FGFs). FGFs play essential roles in cell proliferation, differentiation, and tissue repair .

- Autotaxin Inhibitors : Autotaxin is an enzyme involved in lipid metabolism and cell signaling. Researchers explore the compound’s potential as an autotaxin inhibitor, which could have implications in cancer and inflammation research .

- Wnt Antagonist DKK Inhibitors : The compound has been investigated as a potential inhibitor of the Wnt signaling pathway. Dysregulation of this pathway is associated with cancer and developmental disorders .

- Cytosolic Phospholipase A2α (cPLA2α) Inhibition : cPLA2α is involved in inflammation and lipid metabolism. The compound’s inhibitory effects on cPLA2α may have therapeutic implications .

- Drug Discovery and Anti-Cancer Screening Researchers explore derivatives of this compound for their anti-cancer properties. High-throughput screening can identify potential drug candidates based on their interaction with cancer-related targets.

Metal Extraction Ligands

Optical Materials

Biological Uses

Chemical Synthesis and Medicinal Chemistry

Mechanism of Action

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This could be a potential future direction for “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide”.

properties

IUPAC Name |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3OS/c13-6-4-7(14)10-9(5-6)19-12(16-10)17-3-1-2-8(17)11(15)18/h4-5,8H,1-3H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHRTTQLEYCVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=C(C=C3S2)F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)

![6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane](/img/structure/B6444258.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B6444262.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)

![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)

![5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6444284.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6444285.png)

![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)

![4-[1-(6-bromoquinazolin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6444312.png)

![N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444319.png)

![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444323.png)

![5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6444333.png)

![6-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444336.png)